5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a dimethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide typically involves the following steps:
N-arylation: The attachment of the 4-methoxyphenyl group to the nitrogen atom of the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and N-arylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
- 5-bromo-N-(4-methoxybenzyl)picolinamide
- 5-bromo-N-(4-methoxyphenyl)-2-pyridinamine
Comparison:
- 5-bromo-N-(4-methoxybenzyl)picolinamide : Similar in structure but contains a picolinamide group instead of a dimethylbenzenesulfonamide moiety. It may exhibit different chemical reactivity and biological activity.
- 5-bromo-N-(4-methoxyphenyl)-2-pyridinamine : Contains a pyridinamine group, which can alter its chemical properties and potential applications compared to 5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-8-11(2)15(9-14(10)16)21(18,19)17-12-4-6-13(20-3)7-5-12/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFMXHSRCXQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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